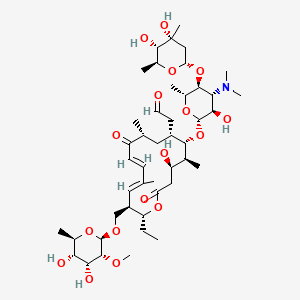
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves the condensation of 2-aminothiazole with glyoxylic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes involved in key metabolic pathways, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial effects . Additionally, the compound can interact with DNA and proteins, leading to anticancer and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.
2-(2-Aminothiazole-4-yl)acetic acid: Another thiazole derivative with antimicrobial properties.
2-(2-Aminothiazole-4-yl)ethanol:
Uniqueness
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is unique due to its specific structural features, such as the presence of both an aminothiazole and a hydroxyimino group. These features contribute to its distinct biological activities and make it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C5H5N3O3S |
|---|---|
Poids moléculaire |
187.18 g/mol |
Nom IUPAC |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3+ |
Clé InChI |
URGSBEYHHRKMJL-FPYGCLRLSA-N |
SMILES isomérique |
C1=C(N=C(S1)N)/C(=N\O)/C(=O)O |
SMILES canonique |
C1=C(N=C(S1)N)C(=NO)C(=O)O |
Synonymes |
2-(2-amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid 2-ATHIAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1239945.png)

![4-[3-[[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]methyl]oxiran-2-yl]butanoic acid](/img/structure/B1239949.png)




![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one](/img/structure/B1239959.png)
![[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxo-1-(pyren-1-ylmethoxy)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate](/img/structure/B1239961.png)



![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,3-triol](/img/structure/B1239965.png)
